5-Methoxyseselin
Overview
Description
5-Methoxyseselin is a naturally occurring coumarin derivative found in various plants, including Toddalia asiatica. It is known for its unique aggregation-induced emission (AIE) properties, which make it a valuable compound in the fields of optoelectronics and biomedical research . The compound exhibits distinct fluorescence characteristics depending on its state, showing enhanced emission in the solid state and reduced emission in aqueous media .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Methoxyseselin can be synthesized through the extraction and isolation from plant sources such as Toddalia asiatica. The preparation involves several steps:
Extraction: The roots of Toddalia asiatica are powdered and soaked in 95% ethanol.
Isolation: The ethanol extract is then subjected to solvent partitioning using petroleum ether and ethyl acetate.
Purification: The crude extract is further purified using column chromatography with solvents such as petroleum ether, ethyl acetate, and acetone.
Industrial Production Methods
Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques and automated extraction systems ensures higher yields and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
5-Methoxyseselin undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized coumarin derivatives.
Reduction: Reduced coumarin derivatives.
Substitution: Substituted coumarin derivatives with various nucleophiles.
Scientific Research Applications
5-Methoxyseselin has a wide range of scientific research applications:
Optoelectronics: Due to its unique AIE properties, it is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biomedical Imaging: The compound’s fluorescence characteristics make it suitable for use in bioimaging, particularly for wash-free mitochondria imaging.
Pharmaceuticals: It acts as a type 4 phosphodiesterase inhibitor, making it a potential candidate for treating inflammatory diseases such as asthma and allergic rhinitis.
Chemical Sensors: Its sensitivity to environmental changes allows it to be used in the development of chemical sensors for detecting various analytes.
Mechanism of Action
The mechanism of action of 5-Methoxyseselin involves its interaction with specific molecular targets and pathways:
Aggregation-Induced Emission: The compound forms aggregates in the presence of protonic solvents, leading to electron and energy transfer processes that enhance its fluorescence in the solid state.
Phosphodiesterase Inhibition: As a type 4 phosphodiesterase inhibitor, this compound inhibits the breakdown of cyclic adenosine monophosphate (cAMP), leading to anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
6-Methoxyseselin: Another coumarin derivative with similar AIE properties but different fluorescence characteristics in aqueous media.
Xanthyletin: Another coumarin derivative with distinct biological activities but different fluorescence properties.
Uniqueness
This compound is unique due to its:
Properties
IUPAC Name |
5-methoxy-8,8-dimethylpyrano[2,3-f]chromen-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-15(2)7-6-10-12(19-15)8-11(17-3)9-4-5-13(16)18-14(9)10/h4-8H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNMRQYJUVCXNGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C3C(=C(C=C2O1)OC)C=CC(=O)O3)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80302933 | |
Record name | 5-Methoxyseselin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80302933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 5-Methoxyseselin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034255 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
31525-76-5 | |
Record name | 5-Methoxy-8,8-dimethyl-2H,8H-benzo[1,2-b:3,4-b′]dipyran-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31525-76-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 155351 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031525765 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC155351 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155351 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Methoxyseselin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80302933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Methoxyseselin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034255 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
162 - 164 °C | |
Record name | 5-Methoxyseselin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034255 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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